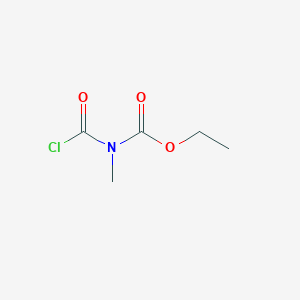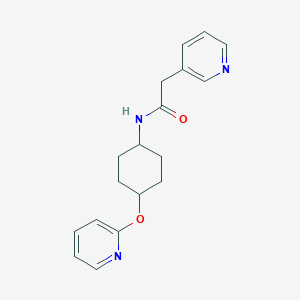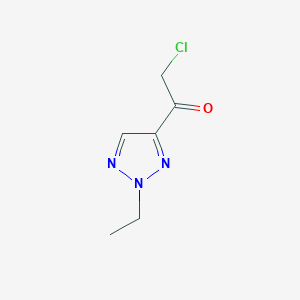![molecular formula C21H24N2O7 B2404359 methyl 4,5-dimethoxy-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoylamino]benzoate CAS No. 956046-02-9](/img/structure/B2404359.png)
methyl 4,5-dimethoxy-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,5-dimethoxy-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoylamino]benzoate is a complex organic compound known for its unique structural properties. It has found applications in various scientific fields, particularly in chemistry and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dimethoxy-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoylamino]benzoate involves multiple steps, typically starting with the formation of the benzoate core, followed by the introduction of methoxy groups and the amide linkage. The key steps often involve:
Formation of the Benzoate Core: : This involves reactions like esterification using methanol and 4,5-dimethoxybenzoic acid under acidic conditions.
Introduction of the Methoxy Groups: : Utilization of reagents such as dimethyl sulfate in the presence of a base.
Formation of the Amide Bond: : Employing reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to couple the amine and acid functionalities.
Final Coupling Step: : This might involve the coupling of the intermediate with an appropriate amino acid derivative under controlled conditions.
Industrial Production Methods: Industrial production methods would likely focus on optimizing the reaction conditions for scale, including temperature control, solvent use, and catalytic efficiency. Batch reactors and continuous flow systems might be used to ensure consistency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo several types of chemical reactions:
Oxidation: : It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction can be achieved with agents like sodium borohydride or lithium aluminum hydride.
Substitution: : It is susceptible to nucleophilic substitution reactions, particularly at the methoxy groups.
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Sodium methoxide in methanol for nucleophilic substitutions.
Oxidation: : Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of ethers or other substituted benzoates.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can serve as a building block for more complex molecules due to its functional groups and reactivity. It can be used in studies focusing on synthetic methodologies and reaction mechanisms.
Biology and Medicine: In biological and medicinal research, it can be used as a model compound for studying drug interactions and metabolism. Its structural motifs might be explored for potential pharmacological properties.
Industry: In industry, it can be utilized in the synthesis of advanced materials or as a precursor for the production of specialty chemicals.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism by which this compound exerts its effects involves interaction with various molecular targets, including enzymes and receptors. The pathways often involve binding to active sites, inducing conformational changes, or inhibiting enzymatic activity.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds:
Similar Compounds: : Methyl 3,4-dimethoxybenzoate, 4,5-dimethoxy-2-nitrobenzoic acid.
Uniqueness: : The presence of the specific amide linkage and methoxy groups at the 4 and 5 positions gives it unique properties, distinguishing it from other benzoate derivatives.
By delving into its distinct structural characteristics, synthetic routes, and diverse applications, methyl 4,5-dimethoxy-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoylamino]benzoate stands out as a compound of significant interest in multiple scientific domains.
Propriétés
IUPAC Name |
methyl 4,5-dimethoxy-2-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-27-17-11-14(19(24)29-3)15(12-18(17)28-2)22-21(26)23-16(20(25)30-4)10-13-8-6-5-7-9-13/h5-9,11-12,16H,10H2,1-4H3,(H2,22,23,26)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHNXCJJQQLXTE-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2404282.png)


![1-[(4-Methylphenyl)methyl]-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2404287.png)

![4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol](/img/structure/B2404289.png)



![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2404295.png)
![(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B2404296.png)


